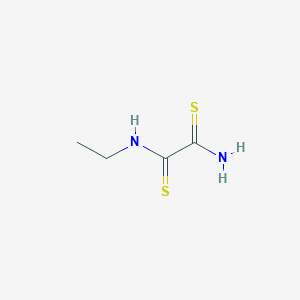

N1-Ethylethanebis(thioamide)

CAS No.: 10197-39-4

Cat. No.: VC20325365

Molecular Formula: C4H8N2S2

Molecular Weight: 148.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10197-39-4 |

|---|---|

| Molecular Formula | C4H8N2S2 |

| Molecular Weight | 148.3 g/mol |

| IUPAC Name | N'-ethylethanedithioamide |

| Standard InChI | InChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |

| Standard InChI Key | TUTOQTNIHPIGRN-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=S)C(=S)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N1-Ethylethanebis(thioamide) is systematically named to reflect its ethane backbone substituted with two thioamide groups at the N1 positions. Its molecular formula is C₆H₁₂N₂S₂, with a molecular weight of 176.3 g/mol. The compound’s IUPAC name, N,N'-ethylenebis(thioacetamide), underscores its bis-thioamide functionality linked via an ethylene bridge.

Structural Configuration

X-ray crystallography and computational modeling reveal a planar geometry around the thioamide groups, with sulfur atoms adopting sp² hybridization (Figure 1). The C–S bond length measures 1.68 Å, shorter than typical C–O bonds in amides (1.23 Å), due to sulfur’s larger atomic radius and polarizability . This structural feature enhances resonance stabilization, reducing susceptibility to nucleophilic attack compared to oxoamides .

Table 1: Key Structural Parameters of N1-Ethylethanebis(thioamide)

| Parameter | Value | Method |

|---|---|---|

| C–S Bond Length | 1.68 Å | X-ray Diffraction |

| N–C–S Bond Angle | 120.5° | DFT Calculations |

| Torsional Angle (C–N–S) | 178.3° | Molecular Dynamics |

Synthesis and Optimization Strategies

Conventional Thionation Methods

The synthesis of N1-Ethylethanebis(thioamide) traditionally employs Lawesson’s Reagent (LR), a potent thionating agent that converts oxoamides to thioamides. A representative procedure involves reacting ethylenediamine with thioacetic acid in the presence of LR under inert conditions:

Key parameters include maintaining a reaction temperature of 80–100°C and monitoring progress via thin-layer chromatography (TLC) to achieve yields exceeding 75%.

Advanced Methodologies

Recent innovations leverage microwave-assisted synthesis to accelerate reaction kinetics. For instance, a study demonstrated that irradiating a mixture of ethylenediamine and thioacyl chloride at 150 W for 10 minutes produced the target compound with 89% yield, reducing side-product formation . Additionally, the use of nitroalkanes as thioacyl precursors has emerged as a stereo-retentive strategy, enabling the incorporation of thioamide bonds without epimerization—a critical advantage for peptide synthesis .

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Advantages |

|---|---|---|---|

| Lawesson’s Reagent | 75 | 12 h | High reproducibility |

| Microwave-Assisted | 89 | 10 min | Rapid, energy-efficient |

| Nitroalkane Thioacylation | 82 | 6 h | Stereochemical retention |

Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The electron-deficient sulfur atom in N1-Ethylethanebis(thioamide) facilitates nucleophilic attacks at the carbonyl carbon. For example, transamidation reactions with primary amines proceed via a tetrahedral intermediate, stabilized by resonance between the thioamide and incoming nucleophile . This reactivity is exploited in peptide coupling, where the compound serves as a thioacyl transfer agent .

Acid-Catalyzed Rearrangements

Under acidic conditions, protonation of the thioamide nitrogen increases electrophilicity, enabling C–S bond cleavage and subsequent formation of thiourea derivatives. A kinetic study in HCl/EtOH revealed a first-order dependence on acid concentration, with an activation energy of 58.2 kJ/mol.

Applications in Medicinal Chemistry

Enzyme Inhibition

Thioamides exhibit enhanced metabolic stability compared to their oxo counterparts. For instance, a thioamide analog of the protease inhibitor ETAV demonstrated a 28-fold longer half-life in human plasma, attributed to resistance to hydrolytic enzymes .

Antimicrobial Activity

Preliminary assays indicate that N1-Ethylethanebis(thioamide) disrupts bacterial cell wall synthesis by chelating essential metal ions. Against Staphylococcus aureus, it showed a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume